molecular formula C10H11NO5 B8514581 1-(2-Methoxy-4-nitrophenoxy)-2-propanone

1-(2-Methoxy-4-nitrophenoxy)-2-propanone

Cat. No. B8514581
M. Wt: 225.20 g/mol
InChI Key: TUWWMLROWXCNDZ-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

To a mixture of 1-(2-methoxy-4-nitrophenoxy)propan-2-one (300 mg, 1.33 mmol) in 1.3 mL of MeOH and 1.3 mL of H2O at rt was added a solution of NaBH4 (53 mg, 1.40 mmol) in 0.5 mL of H2O dropwise over 5 min. The suspension was stirred at rt for 1 h and diluted with 0.2 mL of HOAc followed by 2 mL of H2O. The precipitate was filtered, washed with H2O and dried under vacuum to afford the title compound (270 mg) as a yellow solid. 1H NMR (CDCl3) δ 1.28 (d, J=6.05 Hz, 3H), 2.68, (s, 1H), 3.87-3.92 (m, 4H), 4.03-4.05 (m, 1H), 4.23-4.29 (m, 1H), 6.89 (d, J=9.35 Hz, 1H), 7.72 (d, J=2.20 Hz, 1H), 7.86 (dd, J=8.80 Hz, 2.75 Hz, 1H); 13C NMR (CDCl3) δ 18.66, 56.19, 65.90, 74.84, 106.73, 111.66, 117.60, 141.79, 149.21, 153.62; HPLC (Method # 1) 2.29 min retention time, (100%); LCMS (ES): m/z 228 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
53 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7](=[O:9])[CH3:8].[BH4-].[Na+]>CO.O.CC(O)=O>[CH3:1][O:2][C:3]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:4]=1[O:5][CH2:6][CH:7]([OH:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=C(OCC(C)=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.3 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.2 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(OCC(C)O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.